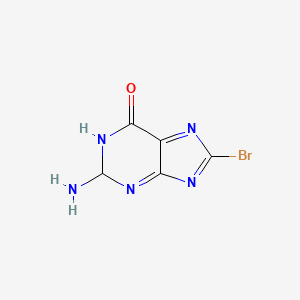

2-Amino-8-bromo-1,2-dihydropurin-6-one

Beschreibung

Overview of Purine (B94841) Chemistry and its Research Landscape

The field of purine chemistry is foundational to understanding numerous biological processes and advancing medicinal chemistry. Purines, as a class of nitrogen-containing heterocyclic aromatic compounds, are among the most widely distributed in nature and are integral to the chemistry of life. wikipedia.org

The fundamental purine structure consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, forming a bicyclic system. wikipedia.orgnih.gov This aromatic scaffold is characterized by four nitrogen atoms and five carbon atoms. The numbering of the atoms in the purine ring is a critical aspect of its nomenclature, defining the positions for substitutions that lead to a vast array of derivatives.

A key characteristic of purines is their ability to exist in different tautomeric forms. ias.ac.in Tautomers are isomers of a compound that readily interconvert, typically through the migration of a proton. In purines, this phenomenon involves the movement of a hydrogen atom between different nitrogen atoms of the ring system, leading to various prototropic tautomers such as N1H, N3H, N7H, and N9H forms. nih.govacs.org The relative stability and predominance of these tautomers can be influenced by the surrounding environment, such as whether the molecule is in the gas phase, in solution, or in a solid crystalline state. wikipedia.orgnih.gov For instance, in the gas phase, the N9H tautomer of purine is generally favored, while in aqueous solutions, a mixture of N7H and N9H tautomers often coexists. nih.gov This tautomerism is crucial as it can affect the molecule's hydrogen bonding capabilities and, consequently, its biological function, such as base pairing in nucleic acids. ias.ac.in

| Tautomer | Predominant Environment | Reference |

| N7H | Crystalline State, Acidic Solution | nih.gov |

| N9H | Gas Phase, Non-polar Solvents | nih.gov |

| N7H and N9H Mixture | Aqueous Solution | nih.gov |

The purine scaffold is a privileged structure in chemical biology due to its central role in a multitude of biological molecules and processes. rsc.orgmdpi.com The most well-known purines are adenine (B156593) and guanine (B1146940), which are fundamental building blocks of nucleic acids, DNA and RNA. wikipedia.orgrsc.org Beyond their role in genetics, purine derivatives are vital for cellular metabolism and signaling. Adenosine triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) serve as the primary energy currency in cells and are involved in signal transduction pathways. mdpi.com Furthermore, purine structures are found in essential coenzymes like NAD (nicotinamide adenine dinucleotide) and FAD (flavin adenine dinucleotide), which are critical for redox reactions in metabolism. rsc.orgmdpi.com

The inherent biological importance and versatile structure of the purine scaffold have made it a focal point in drug discovery and medicinal chemistry. nih.govacs.org By modifying the purine core, researchers have developed a wide range of therapeutic agents. nih.gov

The academic and pharmaceutical interest in substituted purine derivatives remains high due to their proven and potential therapeutic applications. rsc.orgnih.gov Chemical modifications to the purine nucleus, including alkylation, amination, and halogenation, can yield compounds with diverse biological activities. rsc.org These derivatives have been developed as anticancer, antiviral, and anti-inflammatory agents. nih.govacs.org

The ability to introduce various substituents at different positions on the purine ring allows for the fine-tuning of a molecule's pharmacological properties. For example, substituted purines have been identified as inhibitors of enzymes crucial for disease progression, such as cyclin-dependent kinases (CDKs) and topoisomerase II, both of which are targets in cancer therapy. aacrjournals.org The ongoing research focuses on synthesizing novel purine derivatives and evaluating their efficacy against a wide range of diseases, underscoring the scaffold's enduring importance in medicinal chemistry. rsc.orgnih.gov

The Specificity of 2-Amino-8-bromo-1,2-dihydropurin-6-one within the Purine Family

Within the vast family of purine compounds, this compound holds specific significance due to its structural features, which make it a valuable tool in both biochemical research and synthetic chemistry.

This compound is classified as a halogenated derivative of guanine. nih.gov Guanine itself is 2-amino-1,9-dihydro-6H-purin-6-one. The addition of a bromine atom at the C8 position of the purine ring transforms guanine into 8-bromoguanine (B1384121). nih.gov The name this compound represents one of the tautomeric forms of this compound. This structural modification—the introduction of a halogen—significantly alters the chemical and physical properties of the parent guanine molecule. nih.gov Halogenation can influence the electronic distribution, steric profile, and intermolecular interactions of the compound. nih.govresearchgate.net

| Compound Name | Base Structure | Key Substituent | Position |

| Guanine | Purine | 2-amino, 6-oxo | C2, C6 |

| 8-Bromoguanine | Guanine | 8-bromo | C8 |

The introduction of a bromine atom at the C8 position of the purine ring is a strategic modification with significant implications for both synthetic utility and biological activity. nih.govresearchgate.net The C8 position of purines is chemically distinct; it is part of the imidazole ring and is susceptible to electrophilic substitution, making bromination a relatively straightforward process using reagents like N-bromosuccinimide (NBS) or elemental bromine. rsc.orgnih.govmdpi.com

There are several key reasons for the research focus on this specific modification:

Synthetic Intermediate: The C8-bromo substituent serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Stille couplings). nih.govmdpi.com This allows for the introduction of a wide variety of other functional groups, such as alkyl, aryl, and alkynyl moieties, at the C8 position, providing access to a diverse library of novel purine derivatives for biological screening. researchgate.netresearchgate.net

Conformational Control: In nucleosides like 8-bromoguanosine (B14676), the bulky bromine atom at the C8 position creates steric hindrance that favors a syn conformation of the base relative to the sugar ring. This is in contrast to the typical anti conformation found in natural nucleosides. This conformational locking is a powerful tool for studying the structural requirements of nucleic acid-protein interactions and for designing ligands for specific biological targets.

Probing Molecular Interactions: The bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. nih.govresearchgate.net This interaction can be important for molecular recognition and the stability of biological complexes, offering an alternative to traditional hydrogen bonding. mdpi.com

Biological Activity: 8-halogenated guanines are recognized as promutagenic lesions in DNA. nih.gov Reactive halogen species generated during inflammation can lead to the formation of these adducts. Studying compounds like 8-bromoguanine helps to elucidate the structural basis for this mutagenicity, particularly how it can lead to mispairing during DNA replication. nih.gov

Research Trajectories of Dihydropurin-6-one Derivatives

The compound this compound, more commonly known as 8-bromoguanine, is a prominent member of the dihydropurin-6-one derivative family. Research into these derivatives has forged several significant scientific paths, primarily leveraging the unique chemical properties conferred by substitutions on the purine ring. These trajectories explore fundamental biological processes and the development of novel therapeutic agents. Key areas of investigation include their influence on nucleic acid conformation, their role in medicinal chemistry as precursors and therapeutic agents, and their significance in understanding DNA damage and mutagenesis.

One of the earliest and most fundamental research trajectories for these derivatives has been in the study of nucleic acid structure. The introduction of a bulky substituent like bromine at the C8 position of guanine, as seen in 8-bromoguanosine, forces a syn glycosidic conformation. nih.gov This contrasts with the typical anti conformation found in standard B-DNA. This enforced conformation has been instrumental in investigating alternative DNA and RNA structures, particularly the left-handed Z-DNA and Z-RNA duplexes. nih.govacs.org Studies on CpG analogues containing 8-bromoguanosine have demonstrated its ability to stabilize Z-form helices, providing researchers with a crucial tool to explore the potential biological roles of these non-canonical nucleic acid structures. nih.govacs.org

A second major research trajectory lies in medicinal chemistry, where 8-bromoguanine and its nucleoside counterparts serve as versatile intermediates for synthesizing novel compounds with therapeutic potential. nih.govresearchgate.net For instance, 8-bromoguanosine and its related phosphates have been used as starting materials for the chemical synthesis of a series of 8-substituted selenoguanosine cyclic 3',5'-phosphates. nih.gov Some of these resulting seleno cyclic GMP derivatives have demonstrated antitumor activities against murine leukemic cells, highlighting the utility of the 8-bromo precursor in drug discovery. nih.gov Furthermore, the radical-based alkylation of 8-bromoguanosine has been explored to create new nucleoside analogues, a class of compounds known for their antiviral and anticancer properties. researchgate.net This line of research seeks to develop "prodrugs" that can disrupt the biosynthesis of nucleic acids in cancerous or virus-infected cells. researchgate.net

A third significant trajectory investigates the role of these derivatives in the context of DNA damage, mutagenesis, and disease. 8-bromoguanine is recognized as a major DNA lesion induced by reactive brominating species generated during inflammation. nih.gov Research has revealed that the presence of 8-bromoguanine in DNA is mutagenic, predominantly causing G → T transversions in human cells. nih.gov This has provided a critical link between inflammation-induced DNA damage and carcinogenesis. Subsequent studies have focused on identifying the cellular mechanisms that repair such damage, finding that specific DNA glycosylases are involved in recognizing and excising the damaged base. nih.gov In a related application, the unique chemical properties of 8-bromoguanine derivatives are being harnessed for cancer therapy. The compound is investigated as a radiation-sensitizing agent, where its presence in DNA can lead to strand breaks upon exposure to radiation, potentially enhancing the efficacy of radiotherapy. nih.gov

These distinct but interconnected research paths underscore the importance of dihydropurin-6-one derivatives. From elucidating fundamental DNA structures to serving as building blocks for new medicines and providing insights into disease mechanisms, these compounds continue to be of high interest in biochemical and biomedical research.

Detailed Research Findings on Dihydropurin-6-one Derivatives

| Derivative/Analogue | Research Area | Key Findings |

| 8-Bromoguanosine (br8G) | Nucleic Acid Structure | Induces a syn glycosidic conformation, promoting the formation of left-handed Z-RNA duplexes. nih.govacs.org |

| 8-substituted selenoguanosine cyclic 3',5'-phosphates | Medicinal Chemistry (Antitumor) | Synthesized from 8-bromoguanosine intermediates; some derivatives showed antitumor activity against murine leukemia cells in vitro and in vivo. nih.gov |

| 8-Bromoguanine (8BrG) | Mutagenesis & DNA Repair | A major DNA lesion from inflammation-induced reactive brominating species; predominantly causes G → T mutations in human cells. Repair involves DNA glycosylases like SMUG1, TDG, and MUTYH. nih.gov |

| 8-bromo-2'-deoxyguanosine-3',5'-diphosphate (BrdGDP) | Radiation Sensitization | Acts as a model for radiosensitization; electron-induced release of the bromide anion leads to a reactive guanyl radical that can cause single-strand breaks in DNA. nih.gov |

| Alkyl-substituted Guanosine Derivatives | Medicinal Chemistry (Antiviral) | Synthesized via radical-based alkylation of 8-bromoguanosine to create novel nucleoside analogues with potential antiviral applications. researchgate.net |

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C5H4BrN5O |

|---|---|

Molekulargewicht |

230.02 g/mol |

IUPAC-Name |

2-amino-8-bromo-1,2-dihydropurin-6-one |

InChI |

InChI=1S/C5H4BrN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h5H,7H2,(H,11,12) |

InChI-Schlüssel |

BCTXXHYFQDSLNI-UHFFFAOYSA-N |

Kanonische SMILES |

C1(NC(=O)C2=NC(=NC2=N1)Br)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Amino 8 Bromo 1,2 Dihydropurin 6 One

De Novo Synthesis Approaches to the 2-Amino-8-bromo-1,2-dihydropurin-6-one Core

De novo synthesis involves the construction of the purine's bicyclic system from acyclic or monocyclic precursors. While these methods are fundamental to purine (B94841) chemistry, their application to directly produce 8-bromoguanine (B1384121) is not widely documented, likely due to challenges associated with the reactivity of brominating agents with the precursors.

The synthesis of purines from acyclic precursors like diaminomaleonitrile (B72808) (DAMN) represents a biomimetic approach. In principle, DAMN can react with urea (B33335) or its derivatives to form a pyrimidine (B1678525) ring, which can then be further elaborated to construct the fused imidazole (B134444) ring of the purine system. This pathway is a known route for the synthesis of various purine derivatives. However, specific documented examples of this strategy being employed for the direct synthesis of this compound are not prevalent in the reviewed literature. The introduction of a bromine atom at the C8 position would likely need to occur after the formation of the purine ring.

A more classical and versatile de novo approach is the construction of the purine ring from appropriately substituted pyrimidine or imidazole precursors. The most notable of these is the Traube purine synthesis. chemistry-online.com This method typically involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon synthon, such as formic acid or a derivative, to form the imidazole ring fused to the pyrimidine. chemistry-online.comresearchgate.net

The general scheme for forming the guanine (B1146940) core via the Traube synthesis starts with a substituted 4,5-diaminopyrimidine. For instance, 2-amino-4,6-dihydroxy-5-nitropyrimidine (B14773) can be reduced to 2,5-diamino-4,6-dihydroxypyrimidine, which upon cyclization with a reagent like formic acid, would yield the guanine scaffold. chemistry-online.com While this is a powerful method for accessing the core structure, direct synthesis of the 8-bromo derivative via this route is uncommon.

The primary challenge in incorporating a bromine atom during the de novo synthesis of the purine ring is the high reactivity of brominating agents. The precursors used in methods like the Traube synthesis contain multiple nucleophilic amino groups. chemistry-online.comresearchgate.net These groups are susceptible to reaction with electrophilic bromine sources, which could lead to a mixture of undesired side products, complicating the synthesis and reducing the yield of the target molecule.

Furthermore, the conditions required for ring closure might not be compatible with the C-Br bond, potentially leading to its cleavage. For these reasons, the prevailing strategy is to construct the stable 2-amino-1,2-dihydropurin-6-one (guanine) core first and then introduce the bromine atom at the C8 position in a separate, post-synthetic step. This approach offers better control over the regioselectivity of the bromination and avoids the complications of competing reactions with the synthetic precursors.

Post-Synthetic Modifications and Derivatization of this compound

Post-synthetic modification is the dominant strategy for the synthesis of 8-bromoguanine and its derivatives. This involves the direct halogenation of the C8 position of a pre-existing guanine or guanosine (B1672433) molecule. The C8 position of the purine ring is susceptible to electrophilic substitution. mdpi.com

Direct electrophilic bromination is a straightforward and widely used method to produce 8-bromoguanine derivatives. mdpi.com This can be achieved using various brominating agents and reaction conditions.

One common method involves the use of molecular bromine (Br₂) in a suitable solvent system. For example, the bromination of guanosine can be achieved using bromine water or a solution of bromine in acetic acid, often buffered with sodium acetate. mdpi.comresearchgate.net The reaction proceeds readily at the electron-rich C8 position.

N-Bromosuccinimide (NBS) is another effective and widely used reagent for the C8 bromination of purines. organic-chemistry.orgnih.govwikipedia.orgorganicchemistrytutor.com It is often preferred over liquid bromine due to its solid nature, which makes it easier to handle. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF). nih.gov

A more recent development is the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). This reagent allows for smooth bromination under mild conditions. researchgate.netnih.gov The efficiency of the reaction can be enhanced by the addition of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov These reactions are often compatible with protecting groups commonly used in nucleoside chemistry. nih.gov

The following interactive table summarizes various direct bromination methods for guanine and its nucleoside derivatives.

Halogenation Techniques for Bromine Incorporation at C8

Indirect Synthetic Pathways Involving Diazonium Salts or Thionopurines

Direct bromination of guanine at the C8 position is a common method for preparing 8-bromoguanine. However, indirect pathways offer alternative strategies, particularly when specific functionalities or protecting group schemes are required.

One plausible, though not extensively documented, indirect route involves the diazotization of 8-aminoguanine (B17156). In this hypothetical pathway, the 8-amino group of the precursor is converted into a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium. This intermediate, an 8-diazoniumguanine salt, could then undergo a Sandmeyer-type reaction, where the diazonium group is displaced by a bromide ion, typically using a copper(I) bromide catalyst, to yield 8-bromoguanine. The existence and biological production of the 8-aminoguanine precursor have been confirmed. nih.govnih.gov

A more substantiated indirect approach involves the chemical manipulation of thionopurines, such as 8-thioguanine (8-mercaptoguanine). Synthetic strategies used for related guanine derivatives suggest a viable pathway. For instance, a common method for converting a thioether to other functional groups involves oxidation. nih.gov Following this logic, 8-thioguanine could be S-alkylated, for example with methyl iodide, to form 8-(methylthio)guanine. Subsequent oxidation of the methylthio group with a strong oxidizing agent, such as magnesium monoperoxyphthalate (MMPP), would yield the highly reactive 8-(methylsulfonyl)guanine. nih.gov The methylsulfonyl group is an excellent leaving group, which can then be displaced by a nucleophilic bromide source to afford the final 8-bromoguanine product. Additionally, studies have shown that 8-thioguanosine (B1436560) can be converted to guanosine via photooxidation, demonstrating that the sulfur moiety at the C8 position can be removed under specific conditions. mdpi.com

Transformations at the Amino Group (C2)

The exocyclic amino group at the C2 position of the purine ring is a primary amine and thus exhibits characteristic nucleophilic reactivity, allowing for a range of chemical modifications.

Acylation of the C2-amino group is a frequently employed strategy, primarily for protection during other synthetic transformations. The formation of an N2-acetyl group, for example, can enhance the solubility of 8-bromoguanine derivatives and modulate the reactivity of the purine ring system during subsequent reactions, such as thionation. researchgate.net

Alkylation of the C2-amino group (N2-alkylation) is less common than N7 or N9 alkylation and often requires specific methodologies to achieve. Direct alkylation with alkyl halides typically favors reaction at the heterocyclic nitrogen atoms. mdpi.com However, N2-alkyl analogs of related compounds like 8-oxoguanosine have been successfully synthesized via reductive amination of the protected nucleoside, providing a pathway to introduce groups such as propyl and benzyl (B1604629) at the N2 position. wikipedia.org This highlights that while direct N2-alkylation is often disfavored, indirect methods or specific reagents can achieve this transformation.

The primary amine at the C2 position can readily undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. nih.gov This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the Schiff base. nih.gov The formation of Schiff bases from guanine and its derivatives has been demonstrated through condensation with a variety of aldehydes, including 4-nitrobenzaldehyde (B150856) and 2-hydroxybenzaldehyde, to yield the corresponding N2-ylidene derivatives. nih.gov This reaction provides a versatile method for introducing a wide range of substituents and building more complex molecular architectures based on the 8-bromoguanine scaffold.

Cross-Coupling Reactions at the C8-Bromine for Further Functionalization

The carbon-bromine bond at the C8 position of the purine ring is amenable to several types of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal for the structural diversification of guanine derivatives.

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely utilized methods for the functionalization of 8-bromoguanine and its nucleoside derivatives. nih.govresearchgate.net These reactions typically involve a palladium(0) catalyst that undergoes oxidative addition with the aryl bromide, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the desired product and regenerate the catalyst. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. nih.govnih.gov In the context of 8-bromoguanine derivatives, this reaction has been employed to introduce aryl and vinyl substituents at the C8 position. For instance, the coupling of 8-bromoguanosine (B14676) with arylboronic acids in the presence of a palladium catalyst and a base affords the corresponding 8-arylguanosine derivatives. nih.gov The reaction conditions, including the choice of palladium catalyst, ligands, and base, are crucial for achieving high yields and can be tailored to the specific substrates. nih.govmdpi.com

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. rsc.orgnih.gov This reaction has been successfully applied to 8-bromoguanosine to synthesize 8-alkynylguanosine derivatives. rsc.orgorganic-chemistry.orgscispace.com These reactions are typically carried out under mild conditions and are tolerant of various functional groups, making them suitable for the synthesis of complex molecules. rsc.org A notable application is the preparation of fluorescent 8-alkynyl-substituted guanosines for use as molecular probes. scispace.com

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. mdpi.combohrium.com While less common for 8-bromoguanine itself, intramolecular Heck reactions have been utilized to synthesize cyclic derivatives of purine analogs. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. mdpi.com

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) catalyst, Base | 8-Aryl/Vinyl Guanine Derivatives |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 8-Alkynyl Guanine Derivatives |

| Heck | Alkene | Pd(0) catalyst, Base | 8-Alkenyl Guanine Derivatives |

The introduction of sulfur-containing functional groups at the C8 position of guanine derivatives can be achieved through several synthetic strategies, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed C-S Cross-Coupling: Palladium-catalyzed thiolation, or C-S cross-coupling, has emerged as a powerful method for the formation of aryl thioethers. rsc.org This reaction involves the coupling of a thiol with an aryl halide in the presence of a palladium catalyst. scispace.com Monophosphine ligands have been shown to be effective in promoting these reactions, even at room temperature. rsc.org This methodology allows for the coupling of both aromatic and aliphatic thiols with 8-bromoguanine derivatives, providing access to a wide range of 8-arylsulfanyl and 8-alkylsulfanyl guanine compounds.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the purine ring system can facilitate nucleophilic aromatic substitution (SNAr) reactions at the C8 position. nih.gov In this reaction, the bromide at the C8 position is displaced by a sulfur nucleophile, such as a thiolate. The reaction is typically carried out in the presence of a base, which deprotonates the thiol to generate the more nucleophilic thiolate anion. nih.gov This method is particularly effective for electron-deficient heteroaryl halides and can be a viable alternative to palladium-catalyzed methods for the synthesis of certain 8-thioether derivatives. nih.gov

| Reaction Type | Reagents | Key Features |

|---|---|---|

| Palladium-Catalyzed C-S Cross-Coupling | Aryl/Alkyl Thiol, Palladium Catalyst, Ligand, Base | Broad substrate scope, mild reaction conditions possible. |

| Nucleophilic Aromatic Substitution (SNAr) | Aryl/Alkyl Thiol, Base | Effective for electron-deficient purine systems, metal-free. |

Stereoselective Synthesis of Chiral Derivatives (if applicable to specific analogs)

The stereoselective synthesis of chiral derivatives of this compound is primarily relevant in the context of its nucleoside analogs, such as 8-bromoguanosine, where the chirality of the ribose sugar moiety is a key structural feature. Synthetic strategies often focus on controlling the stereochemistry of substituents introduced on the sugar ring or on the stereoselective formation of the glycosidic bond.

While direct stereoselective reactions at the C8-position of the achiral 8-bromoguanine base are not common, the presence of the 8-bromo substituent in its nucleoside derivatives can influence the stereochemical outcome of reactions on the sugar moiety. For instance, the conformation of the nucleoside, which is influenced by the bulky 8-bromo substituent, can direct the approach of reagents to the sugar, leading to stereoselective transformations.

In the synthesis of novel nucleoside analogs, chiral auxiliaries can be employed to control the stereochemistry of newly introduced chiral centers. organic-chemistry.org Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. organic-chemistry.org After the desired stereochemistry is established, the auxiliary can be removed. This approach is a cornerstone of asymmetric synthesis and is applicable to the synthesis of complex chiral molecules derived from 8-bromoguanosine. nih.gov

The development of stereoselective synthetic routes is crucial for the preparation of enantiomerically pure nucleoside analogs, as the biological activity of these compounds is often highly dependent on their stereochemistry.

Mechanistic Insights into the Reactivity of 2 Amino 8 Bromo 1,2 Dihydropurin 6 One

Elucidation of Reaction Pathways for Synthesis and Derivatization

The synthesis of 8-bromoguanine (B1384121) and its subsequent conversion into various derivatives proceed through well-defined reaction pathways. These pathways are governed by the inherent reactivity of the purine (B94841) ring system, which is modulated by the attached functional groups.

The primary method for synthesizing 8-bromoguanine involves the direct electrophilic bromination of guanine (B1146940). This reaction is typically carried out by treating guanine or its derivatives with bromine in an aqueous solution or other suitable solvents. researchgate.net For instance, 2-amino-6-chloropurines, which are precursors to guanine derivatives, can be readily brominated at the C8 position using bromine in water. researchgate.net

From a thermodynamic perspective, the introduction of a bromine atom at the C8 position can have a stabilizing effect on certain nucleic acid structures. Molecular mechanics and free energy perturbation calculations have indicated that the bromination of guanosine (B1672433) at the C8 position stabilizes the Z-forms of both RNA and DNA relative to their non-brominated counterparts. nih.gov This stabilization is an important factor in the thermodynamics of the molecule within biological contexts. Kinetically, the reaction proceeds via an electrophilic attack on the electron-rich C8 position of the guanine ring. The rate of this reaction can be influenced by the solvent and the specific brominating agent used. In some cases, direct bromination is not feasible due to the presence of sensitive functional groups, necessitating alternative pathways such as C8 lithiation followed by trapping with a bromine source like 1,2-dibromo-1,1,2,2-tetrachloroethane. researchgate.netnih.gov

The bromine atom at the C8 position is a versatile handle for introducing a wide array of functional groups, as it can be displaced through various reaction mechanisms. This position is special because it is active in both electrophilic and nucleophilic substitution reactions. nih.gov

Nucleophilic Substitution: The C8-bromine can be displaced by various nucleophiles. For example, 8-azido derivatives are readily formed through nucleophilic substitution reactions. nih.govmdpi.com Similarly, a nitro group can be introduced at the C8 position by incubating an 8-bromo precursor with sodium nitrite (B80452) in DMSO, proceeding through a nucleophilic displacement mechanism. mdpi.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are highly effective for forming carbon-carbon bonds at the C8 position. In Suzuki couplings, 8-bromo-2′-deoxyguanosine can be coupled with arylboronic acids in the presence of a palladium catalyst and a suitable ligand, such as tri-(4,6-dimethyl-3-sulfonatophenyl)phosphine (TXPTS), to yield C8-aryl derivatives in high yields. mdpi.com Other metals can also be used; for instance, C8-alkyl derivatives can be synthesized from 8-bromoguanosine (B14676) using trimethylaluminum (B3029685) (AlMe₃) with a palladium catalyst. mdpi.com

Radical-Based Reactions: The C8 position can also be functionalized via radical intermediates. The radical-based alkylation of 8-bromoguanosine has been achieved in aqueous solutions where alkyl radicals, generated from alcohols via γ-radiolysis, attack the C8 position, leading to the efficient formation of intermolecular C-C bonds. researchgate.net Another pathway involves the formation of a guanyl radical, which can be generated by the low-barrier release of a bromide anion. nih.gov This highly reactive intermediate can then undergo further reactions. nih.gov

| Reaction Type | Reagents | Product | Reference |

| Nucleophilic Substitution | Sodium Nitrite (NaNO₂) | 8-Nitroguanosine | mdpi.com |

| Nucleophilic Substitution | Sodium Azide (NaN₃) | 8-Azidoguanosine | nih.govmdpi.com |

| Suzuki Cross-Coupling | Arylboronic acids, Pd(OAc)₂ | 8-Aryl-2'-deoxyguanosine | mdpi.com |

| Alkylation (via organometallic) | AlMe₃, (PPh₃)₂PdCl₂ | 8-Methylguanosine | mdpi.com |

| Radical-based Alkylation | Alcohols, γ-irradiation | 8-Alkylguanosine | researchgate.net |

The reactivity of 8-bromoguanine is governed by the distribution of electron density across its purine scaffold, which creates distinct nucleophilic and electrophilic centers.

Electrophilic Sites: The C8 position is the primary electrophilic site in 8-bromoguanine. The attached electronegative bromine atom withdraws electron density, making the carbon atom susceptible to attack by nucleophiles. This is the basis for the many nucleophilic substitution reactions at this position. nih.gov The pyrimidine (B1678525) part of the purine system is generally electron-deficient, making the C2 and C4 positions also potential electrophilic sites, though their reactivity is outside the primary scope of C8 functionalization. nih.gov

Nucleophilic Sites: The nitrogen atoms of the purine ring (N1, N3, N7, and N9) and the exocyclic amino group (N2) are nucleophilic centers due to the presence of lone pairs of electrons. Alkylation reactions can occur at these sites. The relative nucleophilicity of these sites is influenced by factors such as tautomeric form and steric hindrance. For example, the presence of an 8-nitro substituent, which is electronically similar to the 8-bromo group, has been shown to decrease the reactivity of the N2 position while enhancing the relative reactivity at N1. researchgate.net Computational studies on the radical cation of 8-bromoguanine have identified the C5 position, in addition to C8, as a favorable site for attack by reactive oxygen species like singlet oxygen (¹O₂), indicating its potential nucleophilic character in certain reaction contexts. acs.org

Role of Tautomerism in Reaction Mechanisms

Guanine and its derivatives, including 8-bromoguanine, can exist as a mixture of several tautomers in equilibrium. These tautomers differ in the location of protons and the position of double bonds within the purine ring system. The main forms are the keto-enol and amino-imino tautomers. Quantum chemistry studies on related compounds like 8-azaguanine (B1665908) and 8-oxoguanine confirm that multiple tautomeric forms can be energetically close and coexist in solution. nih.govnih.gov

The specific tautomer present can significantly influence the reaction mechanism. Each tautomer presents a unique set of nucleophilic and electrophilic sites, altering the molecule's reactivity profile. For instance, the N1-H, 6-keto, 7H-amino tautomer is generally the most stable form for guanine. However, the presence of the 8-bromo substituent could shift this equilibrium. Theoretical studies on guanine itself show that four of its lowest-energy tautomers lie within a narrow energy range of about 1 kcal/mol. nih.gov The transition between these forms, while often having a high energy barrier and being kinetically slow, can be crucial for certain biological processes and chemical reactions. nih.govresearchgate.net The N7-protonated form, for instance, is important for recognition by certain DNA repair enzymes. nih.gov Therefore, understanding the tautomeric equilibrium of 8-bromoguanine is essential for predicting its reaction pathways and biological interactions.

Identification of Intermediates and Transition States in Chemical Transformations

Chemical reactions proceed from reactants to products via a high-energy "peak" known as a transition state, and may involve one or more relatively stable "valleys" corresponding to reaction intermediates. organicchemistrytutor.comyoutube.comlibretexts.org These species are transient and often cannot be isolated, but their existence is fundamental to the reaction mechanism.

In the reactions of 8-bromoguanine, several key intermediates and transition states have been proposed or identified through computational and experimental studies.

Guanyl Radical Intermediate: A critical intermediate in some functionalization pathways is the C8-guanyl radical. nih.gov This species is formed following the cleavage of the C-Br bond, which can proceed with a low energy barrier, releasing a bromide anion. nih.gov This radical is highly reactive and can be stabilized by subsequent hydrogen atom transfer from a nearby molecule or intramolecularly, leading to products like 5',8-cycloguanosine in the context of DNA. nih.gov

Transition States in Oxidation: In the reaction of the 8-bromoguanine radical cation with singlet oxygen, computational models have mapped out the potential energy surfaces. acs.org These maps reveal the transition states for the addition of oxygen to the C8 and C5 positions of the purine ring. The transition state represents the molecular arrangement at the highest point of the energy barrier that must be overcome for the reaction to proceed. acs.orgyoutube.com

The identification of these transient species is crucial for a complete mechanistic understanding. Reaction coordinate diagrams, which plot energy against the progress of the reaction, are used to visualize these pathways, showing the relative energies of reactants, intermediates, transition states, and products. organicchemistrytutor.com

Influence of Substituents (e.g., 8-Bromine, 2-Amino, 6-Oxo) on Chemical Reactivity

8-Bromine: The bromine atom at the C8 position has multiple effects. Its electronegativity makes the C8 carbon electrophilic and susceptible to nucleophilic attack. It is also an effective leaving group, facilitating substitution reactions. Furthermore, its steric bulk influences the conformation around the glycosidic bond in nucleoside derivatives, strongly favoring the syn-conformation. nih.gov This conformational preference is a key factor in its biological activity and mutagenicity. nih.govnih.gov

6-Oxo Group: The oxo (or keto) group at C6 is electron-withdrawing and plays a critical role in defining the hydrogen bonding capabilities of the molecule. It is a hydrogen bond acceptor and is fundamental to the Watson-Crick base pairing of guanine. This group is also central to the keto-enol tautomerism of the molecule, which, as discussed, has a profound impact on reactivity. nih.govnih.gov

The combined electronic and steric effects of these three substituents create the unique chemical personality of 8-bromoguanine, enabling its diverse reaction chemistry and defining its biological roles.

Future Directions and Emerging Research Themes in 2 Amino 8 Bromo 1,2 Dihydropurin 6 One Chemistry

Advancements in Sustainable Synthesis Methodologies

A significant thrust in modern organic chemistry is the development of environmentally benign and efficient synthetic processes. For 2-Amino-8-bromo-1,2-dihydropurin-6-one, this involves moving away from traditional batch methods that often use hazardous reagents and solvents towards greener and more scalable technologies.

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including purines. researchgate.netrsc.org Future research will likely adapt these strategies for the synthesis and derivatization of this compound. Key green approaches include:

Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times, often from hours to minutes, while improving yields. researchgate.net The application of microwave irradiation in an aqueous medium for the alkylation of purines has been shown to be an eco-friendly pathway, offering simple manipulation and good regioselectivity. researchgate.net Adapting this for the bromination or subsequent functionalization of the purine (B94841) core could offer significant advantages over conventional heating methods.

Biocatalysis : The use of enzymes, such as purine nucleoside phosphorylases, offers a highly selective and sustainable route to purine analogues. rsc.org Developing enzymatic methods for the direct bromination of the purine ring or for the synthesis of precursors could minimize waste and avoid harsh chemical reagents.

Alternative Solvents and Solvent-Free Reactions : Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids aligns with green chemistry principles. Research into solvent-free reaction conditions, potentially using mechanochemistry (ball milling), could further reduce the environmental impact of synthesis.

| Parameter | Traditional Synthesis | Green Chemistry Approaches |

|---|---|---|

| Energy Source | Conventional heating (oil baths) | Microwave irradiation, Mechanical energy |

| Solvents | Often hazardous organic solvents (e.g., DMF, Acetic Acid) | Water, ionic liquids, or solvent-free |

| Reaction Time | Hours to days | Minutes to hours researchgate.net |

| Byproducts/Waste | Significant | Minimized, often with easier workup researchgate.net |

| Catalysts | Stoichiometric reagents, heavy metals | Enzymes (biocatalysis), recyclable catalysts rsc.org |

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, presents a paradigm shift from traditional batch processing. springerprofessional.denih.gov This technology is particularly advantageous for the synthesis of heterocyclic compounds and offers significant potential for the scalable and safe production of this compound. uc.ptmdpi.com

Key advantages of applying flow chemistry include:

Enhanced Safety : Reactions involving hazardous reagents like elemental bromine can be performed more safely by using small reactor volumes, minimizing the amount of dangerous material present at any given time. nih.gov

Improved Control and Reproducibility : The precise control over parameters such as temperature, pressure, and residence time in a microreactor leads to higher reproducibility and cleaner reaction profiles. uc.pt

Scalability : Scaling up production in a flow system is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. durham.ac.uk

Multi-step Synthesis : Flow systems allow for the "telescoping" of multiple reaction steps without the need to isolate and purify intermediates. uc.pt A hypothetical continuous process for this compound could involve an initial synthesis of the purine core, followed by in-line bromination and subsequent functionalization, all within a single, automated sequence. durham.ac.uk

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Identify Novel Disconnections : Suggest non-intuitive bond-breaking strategies to deconstruct the target molecule into simpler, commercially available starting materials. chemcopilot.com

Optimize Synthetic Routes : Evaluate and rank multiple potential pathways based on criteria like predicted yield, step count, cost of reagents, and reaction conditions.

Incorporate Chemical Knowledge : Advanced platforms allow the integration of specific "retrosynthesis knowledge," enabling chemists to guide the AI's search towards routes that are more practical or align with specific strategic goals. nih.govchemrxiv.org

The success of these tools for specialized molecules like halogenated heterocycles depends heavily on the quality and relevance of the training data. Models trained on proprietary, in-house reaction data often show superior performance for specific chemical spaces.

Accurate prediction of spectroscopic data (e.g., NMR, Mass Spectrometry) is crucial for the characterization of newly synthesized compounds. Machine learning models can be trained to predict these properties directly from a molecule's structure.

Recent advancements have led to the development of deep learning algorithms, such as the PROSPRE program, that can predict ¹H NMR chemical shifts with high accuracy (<0.10 ppm mean absolute error) in various solvents. mdpi.com The future direction in this area involves:

Developing Specialized Models : Creating ML models trained specifically on datasets of purines and their halogenated analogues to achieve higher predictive accuracy for this class of compounds.

Hybrid Approaches : Combining the speed of neural networks for generating initial predictions with the precision of nonlinear optimization algorithms for fine-tuning the results, which is particularly useful for complex spectra with overlapping peaks. uni-rostock.de

Multi-property Prediction : Building comprehensive models that can simultaneously predict a range of properties, including ¹³C NMR, mass fragmentation patterns, and UV-Vis absorption maxima, providing a complete in-silico characterization profile before a compound is even synthesized.

| AI/ML Application | Objective | Key Benefit | Relevant Technologies |

|---|---|---|---|

| Retrosynthesis Planning | Design efficient synthetic routes | Reduces time and resources for route scouting; suggests novel pathways chemcopilot.com | Transformer models, Graph Neural Networks (GNNs) chemcopilot.com |

| Spectroscopic Prediction | Predict NMR, MS, etc., from structure | Aids in structure verification and identification of unknown compounds mdpi.com | Deep Learning, Convolutional Neural Networks (CNNs) uni-rostock.de |

| Property Prediction (QSPR) | Predict physicochemical and biological properties | Prioritizes synthesis of compounds with desired characteristics | Random Forest, Support Vector Machines |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

While the 8-bromo substituent is a well-established handle for traditional cross-coupling reactions, future research will explore more advanced and unconventional methods to functionalize the purine scaffold. This includes leveraging modern synthetic techniques to forge new bonds and create molecular complexity in ways not achievable through classical methods.

Emerging areas of exploration include:

Electrochemical Synthesis : Electrosynthesis offers a green and powerful alternative to chemical oxidants and reductants for modifying purine alkaloids. chemrxiv.orgbham.ac.ukbirmingham.ac.uk This technique could be employed for the selective demethylation, oxidation, or coupling of this compound derivatives under mild, controlled conditions, potentially revealing novel reaction pathways. researchgate.net

Photocatalysis : Visible-light-mediated reactions are at the forefront of modern organic synthesis. Photocatalyst-free approaches, which utilize the formation of an electron donor-acceptor (EDA) complex, have been successfully applied to the C⁶-acylation of purines. researchgate.net Exploring similar light-induced transformations for C-H functionalization or cross-coupling at different positions on the this compound core could provide direct access to novel analogues without the need for pre-functionalization. acs.org

Direct C–H Functionalization : Moving beyond the reactivity of the C8-Br bond, metal-catalyzed direct C–H functionalization at other positions of the purine ring (e.g., C6) represents a highly atom-economical strategy. rsc.org Developing selective methods for C-H arylation, alkylation, or amination would provide a powerful toolkit for rapidly diversifying the core structure and exploring new chemical space.

Development of Advanced Analytical Platforms for In-Situ Monitoring of Reactions

The synthesis and modification of this compound and its derivatives involve complex reaction pathways. Traditional analytical methods, which rely on isolating products at the end of a reaction, often fail to capture transient intermediates or provide a dynamic understanding of the reaction kinetics. The development of advanced analytical platforms for in-situ (in the reaction mixture) and real-time monitoring is crucial for optimizing reaction conditions, maximizing yields, and gaining deeper mechanistic insights.

Emerging techniques are being adapted for this purpose, moving beyond conventional chromatographic and spectroscopic analysis.

Vibrational Spectroscopy : Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy offer the potential for non-invasive, real-time monitoring of synthetic reactions. For instance, Carbon Isotope Imaging and Spectral Tracing (CIIST), a Raman imaging technique, has been developed to visualize the synthesis pathways of purines and pyrimidines within single cells. biorxiv.orgresearchgate.netbiorxiv.org This approach, which tracks the incorporation of carbon isotopes, could be adapted to monitor enzymatic or chemical syntheses of 8-bromoguanine (B1384121) derivatives by tracking the unique vibrational fingerprints of reactants, intermediates, and products.

Advanced Mass Spectrometry : Mass spectrometry (MS) is a powerful tool for reaction analysis. Modern ionization techniques allow for near-instantaneous monitoring. Direct Analysis in Real Time (DART) mass spectrometry, for example, can ionize molecules under ambient conditions, making it suitable for quickly monitoring synthetic organic reactions and confirming molecular weights with minimal sample preparation. nih.gov Furthermore, high-resolution mass spectrometry has been instrumental in identifying and characterizing the intermediates in the de novo synthesis of purines. nih.gov For studying rapid, radical-mediated reactions, such as those that can occur with 8-bromoguanine derivatives, pulse radiolysis has been employed. researchgate.netacs.org This technique allows for the observation of transient species on microsecond timescales, providing detailed kinetic and mechanistic data that is otherwise unobtainable. researchgate.netacs.org

In-situ Chemical Imaging : Techniques like gas cluster ion beam secondary ion mass spectrometry (GCIB-SIMS) have been used for the three-dimensional submicrometer chemical imaging of de novo purine biosynthesis in single cells. nih.gov This demonstrates the capability of advanced platforms to not only monitor reactions but also to understand their spatial organization in complex environments.

Advanced Analytical Platforms for Purine Derivative Analysis

| Analytical Platform | Principle of Operation | Application in Purine Chemistry | Key Advantage |

|---|---|---|---|

| Raman Spectroscopy (CIIST) | Measures vibrational modes of molecules; isotope labeling shifts Raman peaks. | Visualizing turnover dynamics of de novo synthesized purines and pyrimidines at the subcellular level. biorxiv.orgbiorxiv.org | Non-destructive, high spatial resolution, in-situ monitoring in biological systems. biorxiv.org |

| Direct Analysis in Real Time (DART) MS | Ambient ionization of small molecules followed by mass analysis. | Rapidly monitoring synthetic organic reactions and confirming product molecular weights. nih.gov | Near-instantaneous analysis with minimal sample preparation. nih.gov |

| Pulse Radiolysis | Uses a beam of electrons to create transient radical species for spectroscopic study. | Investigating reactions of hydrated electrons with 8-bromoguanosine (B14676) to observe radical cations and other transient intermediates. researchgate.netacs.org | Real-time observation of highly reactive, short-lived species. researchgate.net |

| High-Resolution MS | Precise mass measurement to determine elemental composition. | Detailed analysis and identification of intermediates in purine de novo synthesis pathways. nih.gov | High sensitivity and structural confirmation of unknown metabolites. nih.gov |

Multidisciplinary Research at the Interface of Synthetic Chemistry and Structural Biology

The biological significance of this compound, particularly as a lesion in nucleic acids, necessitates a collaborative approach between synthetic chemists and structural biologists. Synthetic chemists possess the tools to construct precisely modified biological molecules, while structural biologists can determine their three-dimensional structures and interactions within biological systems. This synergy is crucial for understanding how this compound exerts its effects at the molecular level.

The core of this interface lies in the chemical synthesis of oligonucleotides (short DNA or RNA strands) that contain a site-specific 8-bromoguanine lesion. These synthetic nucleic acids serve as indispensable probes for a variety of biological and structural studies.

Once synthesized, these probes are used in structural biology techniques to visualize their interactions with proteins, particularly DNA repair enzymes and polymerases.

X-ray Crystallography : This technique provides high-resolution, static snapshots of molecules. Researchers have successfully used X-ray crystallography to determine the structures of DNA polymerase and DNA glycosylase enzymes in complex with DNA containing the related lesion, 8-oxoguanine (8-oxoG). repec.orgnih.govnih.gov These structures reveal precisely how the enzyme recognizes the damaged base, flips it out of the DNA helix, and positions it for catalysis. nih.gov For instance, the crystal structure of DNA polymerase β with a template 8-oxoG revealed that the lesion can adopt multiple conformations (syn and anti) within the enzyme's active site, explaining its dual coding potential which leads to mutations. nih.gov Similar crystallographic studies with 8-bromoguanine-containing DNA are essential to understand its specific recognition and repair mechanisms.

This multidisciplinary approach extends to functional assays. For example, synthetic 8-bromoguanine-containing plasmids have been used to study the types of mutations this lesion causes when introduced into human cells. nih.gov Subsequent biochemical assays with purified DNA repair enzymes can then identify which proteins are responsible for recognizing and removing the 8-bromoguanine lesion. nih.gov

Key Findings from Multidisciplinary Studies on Modified Guanines

| Lesion | Technique(s) | Protein Studied | Key Finding | Reference |

|---|---|---|---|---|

| 8-oxoguanine (8-oxoG) | X-ray Crystallography | Human 8-oxoguanine DNA glycosylase (hOGG1) | Revealed the structural basis for recognition and catalytic excision of the damaged base from a DNA duplex. repec.orgnih.gov | repec.orgnih.gov |

| 8-oxoguanine (8-oxoG) | X-ray Crystallography | DNA Polymerase β | The 8-oxoG lesion exists in both syn and anti conformations in the active site, explaining its ability to mispair with adenine (B156593). nih.gov | nih.gov |

| 8-oxoguanine (8-oxoG) | NMR Spectroscopy | N/A (DNA Duplex) | The lesion takes a 6,8-diketo tautomeric form and causes localized structural changes to the DNA backbone but does not disrupt the overall duplex. nih.govplos.org | nih.govplos.org |

| 8-bromoguanine (8-BrG) | Shuttle Vector Mutagenesis, DNA Cleavage Assay | Various DNA Glycosylases (SMUG1, TDG, MUTYH) | 8-BrG is mutagenic in human cells, and specific DNA glycosylases are involved in its repair. nih.gov | nih.gov |

Q & A

Q. How does the 8-bromo substituent influence the electronic properties of the purine core in this compound?

- Methodological Answer : Bromine’s electronegativity increases electron withdrawal at the 8-position, polarizing the purine ring. Cyclic voltammetry measures redox potentials, while X-ray crystallography reveals bond-length alterations. Comparative studies with chloro or iodo analogs further elucidate electronic effects .

Q. What mechanistic models explain the compound’s interaction with kinase targets in cancer signaling pathways?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to ATP-binding pockets (e.g., EGFR kinase). Surface plasmon resonance (SPR) validates kinetics (k/k), while mutagenesis studies confirm critical residues for binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.